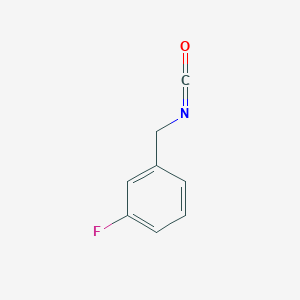

3-Fluorobenzyl isocyanate

Description

Significance of Isocyanates as Reactive Intermediates in Organic Synthesis

Isocyanates are a class of organic compounds defined by the functional group R−N=C=O. chemsrc.com They are highly reactive electrophiles, a property that makes them exceptionally useful as intermediates in a wide range of chemical transformations. chemsrc.commdpi.com Their importance is underscored by their extensive use in both laboratory-scale synthesis and large-scale industrial production. mdpi.comrsc.org

The primary utility of isocyanates lies in their reaction with nucleophiles. chemsrc.comrsc.org For instance, they react readily with:

Alcohols to form carbamates (urethanes). mdpi.comscholaris.ca

Amines to produce ureas. chemsrc.comscholaris.ca

Thiols to yield thiocarbamates. nih.gov

These linkages are fundamental to the structure of numerous important products, including pharmaceuticals, agrochemicals, and, most notably, polyurethane polymers. chemsrc.commdpi.comrsc.org The reaction between diisocyanates and polyols is the cornerstone of the global polyurethane industry, which produces materials ranging from flexible foams to rigid coatings and elastomers. chemsrc.commdpi.com

Beyond forming these crucial functional groups, isocyanates are also key reactants in the construction of complex heterocyclic ring systems. rsc.orgrsc.org They participate in cycloaddition reactions and multicomponent reactions (MCRs), which allow for the efficient assembly of diverse molecular architectures from simple starting materials. rsc.orgnih.gov The development of methods for the in-situ generation of isocyanates from precursors like acyl azides (via the Curtius rearrangement) or from amines and a carbon monoxide source further highlights their versatility and the drive to use these powerful intermediates in increasingly sophisticated and sustainable synthetic strategies. rsc.orgscholaris.ca

Role of Fluorination in Modulating Chemical Reactivity and Biological Activity of Isocyanates

The strategic incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of a parent compound. google.com Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's reactivity, conformation, and metabolic stability.

When applied to isocyanates, fluorination has several key effects:

Modulation of Reactivity: The presence of an electron-withdrawing fluorine atom can increase the electrophilicity of the isocyanate carbon atom. rsc.orgsigmaaldrich.com This enhanced electrophilicity makes the fluorinated isocyanate more susceptible to attack by nucleophiles compared to its non-fluorinated analogs. sigmaaldrich.com

Metabolic Stability: In drug design, a common reason to introduce fluorine is to block metabolically labile sites. google.com By replacing a hydrogen atom with a fluorine atom, chemists can prevent enzymatic oxidation at that position, thereby increasing the metabolic half-life of the molecule. google.com

Conformational Control: Electrostatic interactions involving the fluorine atom can influence the preferred conformation (3D shape) of a molecule, which can in turn affect its binding affinity to biological targets.

In the context of 3-Fluorobenzyl isocyanate, the fluorine atom on the aromatic ring enhances the compound's lipophilicity and metabolic stability, making it a valuable building block for bioactive molecules. sigmaaldrich.com

Scope and Research Focus on this compound

This compound is an organic building block characterized by a benzyl (B1604629) group substituted at the meta-position with a fluorine atom and a highly reactive isocyanate moiety. sigmaaldrich.com Its chemical properties are well-documented and provide a foundation for its use in synthesis.

The synthesis of this compound is commonly achieved through the reaction of its corresponding amine, 3-Fluorobenzylamine (B89504), with phosgene (B1210022) or a safer phosgene equivalent such as triphosgene (B27547). chemsrc.comsigmaaldrich.com

The research focus on this compound centers on its application as a versatile building block in medicinal chemistry and materials science. sigmaaldrich.com Its utility stems from the reliable reactivity of the isocyanate group, which allows for its incorporation into larger, more complex structures. Key research applications include:

Synthesis of Urea (B33335) Derivatives: It is frequently reacted with various amines to create a library of substituted ureas. sigmaaldrich.com Diaryl ureas, in particular, are a class of compounds investigated for their potential as kinase inhibitors for applications like cancer therapy. lookchem.com

Construction of Fused Heterocyclic Systems: The isocyanate group is a key component in cyclization reactions to form complex heterocyclic scaffolds. mdpi.com Isocyanates are reacted with other molecules to build tricyclic ring systems, some of which are evaluated for potential antitumor activity. mdpi.com Related fluorinated benzyl isocyanates have been used as key intermediates in the synthesis of complex molecules such as diimidazo[4,5-d:4′,5′-f] sigmaaldrich.comdiazepines.

The balanced electronic and steric properties of this compound make it a preferred reagent for creating diverse molecular structures with potential biological or material applications. sigmaaldrich.com

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRJTGPFEAUEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349200 | |

| Record name | 3-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102422-56-0 | |

| Record name | 1-Fluoro-3-(isocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102422-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorobenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Kinetics Involving 3 Fluorobenzyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The most characteristic reaction of isocyanates, including 3-fluorobenzyl isocyanate, is the nucleophilic addition to the cumulene system. The carbon atom of the isocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it a prime target for nucleophiles. masterorganicchemistry.comwikipedia.org This reaction is the foundation for the formation of a wide range of derivatives, most notably urethanes (from alcohols), ureas (from amines), and thiocarbamates (from thiols).

The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate. This breaks the π-bond between the carbon and nitrogen, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer, often facilitated by the solvent or a catalyst, results in the final product. nih.govacs.org The reaction can proceed without a catalyst, but it is often accelerated by either acids or bases. acs.orggoogle.com

The 3-fluoro substituent on the benzyl (B1604629) ring influences the reaction rate through a combination of inductive and resonance effects. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which can slightly increase the electrophilicity of the isocyanate carbon, potentially accelerating the nucleophilic attack. libretexts.orgstackexchange.com However, fluorine also has a weak π-donating resonance effect (+M), which can counteract the inductive effect to some extent. libretexts.orgresearchgate.net For a meta-substituent like the 3-fluoro group, the inductive effect typically dominates, leading to a modest activation of the isocyanate group towards nucleophilic attack compared to the unsubstituted benzyl isocyanate.

In the context of standard nucleophilic addition reactions to the isocyanate group of this compound, the formation of a carbocationic intermediate on the benzylic carbon is not a feature of the primary reaction mechanism. The reaction proceeds via a direct nucleophilic attack on the highly electrophilic isocyanate carbon, forming a tetrahedral intermediate. youtube.comkhanacademy.org

However, the "benzylic effect" is a known phenomenon in SN2 reactions, where benzyl halides react faster than simple alkyl halides. This is attributed to the stabilization of the transition state through orbital overlap with the aromatic π-system. acs.org While not a direct carbocation, the transition state has some carbocationic character. The 3-fluoro substituent, being electron-withdrawing, would have a modest destabilizing effect on any developing positive charge at the benzylic position. Therefore, in hypothetical or alternative pathways that might involve more SN1-like character or the formation of a benzylic carbocation, the 3-fluoro group would likely retard the reaction rate. Such pathways are not typical for the reactions of isocyanates with common nucleophiles like alcohols or amines. Carbocation intermediates are more relevant in radical-polar crossover scenarios, as discussed in section 3.2.1.

Proton transfer is a critical step in the nucleophilic addition to isocyanates. After the initial attack of the nucleophile (e.g., an alcohol, R'-OH) on the isocyanate carbon, a zwitterionic or anionic intermediate is formed. The reaction is completed by the transfer of a proton from the nucleophile to the nitrogen atom of the isocyanate. nih.govacs.org

This proton transfer can occur through several pathways:

Direct Transfer: In some cases, a direct, albeit often high-energy, intramolecular proton transfer can occur.

Solvent-Assisted Transfer: Solvent molecules, particularly protic solvents, can form a hydrogen-bond network that facilitates the proton shuttle from the oxygen (of the alcohol) to the nitrogen.

Catalyst-Assisted Transfer: Catalysts like tertiary amines or acids can actively participate in the proton transfer, significantly lowering the activation energy. mdpi.comacs.org

Reactant-Assisted Transfer: A second molecule of the nucleophile (e.g., another alcohol molecule) can act as a proton-transfer agent, leading to autocatalysis. This often involves the formation of cyclic transition states (e.g., six- or eight-membered rings) that lower the energy barrier for the concerted proton transport. nih.govnih.gov

Computational studies on similar systems, such as the reaction of phenyl isocyanate with butanol, have shown that the process often occurs via a concerted mechanism where bond formation and proton transfer happen within a single transition state, which is stabilized by the catalyst or another reactant molecule. mdpi.com

Radical-Mediated Reaction Mechanisms

While less common than nucleophilic additions, isocyanates can participate in radical reactions. These reactions typically involve the addition of a radical species to the isocyanate moiety or the aromatic ring. The resulting intermediates can then undergo further transformations.

Radical-polar crossover describes a sequence where a radical intermediate is converted into an ionic intermediate (or vice versa) through a single-electron redox event. thieme-connect.de This allows for a switch between radical and polar reactivity within a single synthetic operation. For a compound like this compound, a radical could add to the isocyanate group. The resulting imidoyl radical could, under appropriate conditions (e.g., in the presence of an oxidant or reductant), be oxidized to a nitrilium ion or reduced to an anion, thus entering a "polar" reaction pathway. This powerful strategy combines the unique bond-forming capabilities of radical chemistry with the well-established transformations of ionic intermediates.

The regioselectivity of a radical attack on this compound depends on the nature of the radical and the reaction conditions. An attacking radical can target several sites:

The Isocyanate Group: Radicals can add to the C=N or C=O bonds of the isocyanate. Studies on isocyanides (which are electronically related) show that radical addition to the terminal carbon generates an imidoyl radical intermediate. beilstein-journals.orgnih.gov

The Aromatic Ring: Similar to electrophilic aromatic substitution, radical attack on the fluorobenzyl ring is also possible. The OH radical, for instance, has been shown to preferentially add to the aromatic ring of aryl isocyanates rather than the NCO group. researchgate.net

The Benzylic Position: Hydrogen atom abstraction from the benzylic (-CH2-) position can occur, leading to a stabilized benzylic radical.

Catalytic Investigations in Isocyanate Reactivity

The reaction of this compound with nucleophiles, particularly alcohols, is often catalyzed to achieve practical reaction rates. A wide variety of catalysts are effective, and they generally operate through two main mechanisms: nucleophilic activation (base catalysis) or electrophilic activation (acid catalysis). acs.orgwernerblank.com

Base Catalysis: Tertiary amines (e.g., DABCO, triethylamine) are common base catalysts. poliuretanos.com.brgoogle.com The mechanism is thought to involve the formation of a complex between the amine and the nucleophile (e.g., an alcohol), increasing the nucleophilicity of the alcohol. acs.orgpoliuretanos.com.br An alternative mechanism suggests the amine attacks the isocyanate carbon first. The catalytic activity of tertiary amines is influenced by their basicity and steric hindrance. researchgate.netcdnsciencepub.com

Acid Catalysis: Lewis acids, such as organotin compounds (e.g., dibutyltin (B87310) dilaurate, DBTDL) and other metal salts (Zr, Bi, Al complexes), are highly effective catalysts. wernerblank.comtandfonline.comwernerblank.com These catalysts function by coordinating to the oxygen or nitrogen atom of the isocyanate group, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. acs.orgtandfonline.com Strong Brønsted acids can also catalyze the reaction by protonating the isocyanate. mdpi.comacs.org

The choice of catalyst can influence not only the rate of the primary reaction (e.g., urethane (B1682113) formation) but also the rates of side reactions like allophanate (B1242929) formation (reaction of urethane with another isocyanate) and isocyanurate formation (trimerization of the isocyanate). rsc.org

Interactive Data Table: Common Catalysts for Isocyanate Reactions

| Catalyst Type | Examples | Proposed Mechanism of Action |

| Tertiary Amines | DABCO, Triethylamine (TEA), DMCHA | Nucleophilic Activation: Forms a complex with the alcohol, increasing its nucleophilicity. acs.orgpoliuretanos.com.br |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Electrophilic Activation (Lewis Acid): Coordinates to the isocyanate, increasing the electrophilicity of the carbon atom. acs.org |

| Other Metal Complexes | Zirconium, Bismuth, Aluminum chelates | Electrophilic Activation (Lewis Acid): Activates the isocyanate or the hydroxyl group for reaction. wernerblank.comturkchem.net |

| Strong Brønsted Acids | Trifluoromethanesulfonic acid | Electrophilic Activation: Protonates the isocyanate nitrogen, enhancing the carbon's electrophilicity. mdpi.comacs.org |

| Anionic Catalysts | Carboxylates, Alkoxides | Nucleophilic Activation: Generates highly nucleophilic alcoholate anions. rsc.org |

Kinetic Studies of Isocyanate Reactions

Understanding the reaction kinetics is crucial for controlling the reaction rate and the properties of the final product. For this compound, kinetic studies would quantify the influence of its electronic structure and various reaction parameters.

In situ spectroscopy is a powerful tool for real-time monitoring of chemical reactions, providing detailed kinetic data without the need for quenching and sampling.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for studying isocyanate reactions. The isocyanate group has a strong, sharp, and distinct asymmetrical stretching absorption band (ν(N=C=O)) in the region of 2250–2285 cm⁻¹. remspec.comresearchgate.net This peak is typically isolated from other vibrational bands in the reacting system. By monitoring the decrease in the intensity or area of this peak over time, the concentration of the unreacted isocyanate can be determined. remspec.comresearchgate.net This allows for the calculation of reaction rates and rate constants. Fiber-optic probes can be used to perform these measurements directly in the reaction vessel, enabling continuous, real-time data acquisition. remspec.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly FlowNMR, offers another non-invasive method for real-time reaction monitoring. rsc.org By tracking the disappearance of reactant signals and the appearance of product signals, detailed kinetic profiles can be constructed. For this compound, ¹⁹F NMR could be a particularly sensitive probe for monitoring the reaction, as the chemical shift of the fluorine atom would change as the isocyanate is converted to a urethane or other product. magritek.com

| Time (minutes) | Normalized Isocyanate Peak Area (FTIR) | [Isocyanate] (mol/L) - Illustrative |

| 0 | 1.00 | 0.500 |

| 5 | 0.85 | 0.425 |

| 10 | 0.72 | 0.360 |

| 20 | 0.52 | 0.260 |

| 30 | 0.38 | 0.190 |

| 60 | 0.14 | 0.070 |

This is an interactive table showing illustrative kinetic data obtainable from in situ FTIR spectroscopy.

The rate constant (k) for the reaction of this compound is sensitive to several parameters.

Temperature: The reaction rate generally increases with temperature. The relationship between the rate constant and temperature can typically be described by the Arrhenius equation, allowing for the determination of the activation energy (Ea) for the reaction.

Solvent: The polarity of the solvent can have a significant impact on the reaction rate. For non-catalytic urethane formation, the transition state is often less polar than the reactants. In such cases, less polar solvents can stabilize the transition state more effectively than the reactants, leading to an increase in the reaction rate. nih.gov

Catalyst Concentration: In catalyzed reactions, the observed reaction rate is typically dependent on the concentration of the catalyst. The order of the reaction with respect to the catalyst provides insight into the catalytic mechanism.

Isocyanate Structure: The structure of the isocyanate itself is a critical factor. For this compound, the electron-withdrawing nature of the fluorine atom at the meta position is expected to increase the electrophilicity of the isocyanate carbon atom through an inductive effect. This would make it more susceptible to nucleophilic attack, likely resulting in a higher intrinsic reaction rate compared to the unsubstituted benzyl isocyanate. mdpi.com

| Parameter | Effect on Rate Constant (k) | Rationale |

| Increasing Temperature | Increases | Provides more kinetic energy to overcome the activation energy barrier (Arrhenius relationship). nih.gov |

| Increasing Catalyst Concentration | Increases (typically) | More active catalytic sites are available to accelerate the reaction. |

| Solvent Polarity | Varies | Depends on the relative polarity of reactants and the transition state. nih.gov |

| Steric Hindrance (Reactants) | Decreases | Hinders the approach of the nucleophile to the electrophilic isocyanate carbon. mdpi.com |

This is an interactive data table summarizing the influence of key reaction parameters.

Derivatization Chemistry and Functionalization of 3 Fluorobenzyl Isocyanate

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

The reaction of 3-fluorobenzyl isocyanate with primary or secondary amines is a straightforward and efficient method for the synthesis of 1,3-disubstituted ureas. nih.govwikipedia.org This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. The process is typically rapid and exothermic, often requiring no catalyst. Similarly, reaction with thiols or thioamines yields the corresponding thiourea derivatives, which are important scaffolds in medicinal chemistry. tubitak.gov.trmdpi.com

The general synthesis can be represented as follows:

Urea Formation: R-NH₂ + F-C₆H₄-CH₂-NCO → F-C₆H₄-CH₂-NH-C(O)-NH-R

Thiourea Formation: R-SH + F-C₆H₄-CH₂-NCO → F-C₆H₄-CH₂-NH-C(S)-O-R (from thiols) or R-NH₂ + F-C₆H₄-CH₂-NCS (from the isothiocyanate analogue) → F-C₆H₄-CH₂-NH-C(S)-NH-R

| Reactant | Product Type | Resulting Compound Structure |

| Primary Amine (R-NH₂) | Urea | 1-(3-Fluorobenzyl)-3-alkyl/aryl-urea |

| Secondary Amine (R₂NH) | Urea | 1-(3-Fluorobenzyl)-3,3-dialkyl/diaryl-urea |

| Thioamine (R-NH₂) | Thiourea | 1-(3-Fluorobenzyl)-3-alkyl/aryl-thiourea |

Precise control of stoichiometry is crucial in the synthesis of ureas from isocyanates to ensure high yields of the desired product and minimize side reactions. The ideal molar ratio of amine to isocyanate is typically 1:1. An excess of the amine component can be used to ensure the complete consumption of the isocyanate, which can be difficult to remove during purification. However, a significant excess of the isocyanate must be avoided. mdpi.com When the isocyanate is present in excess, it can react with the newly formed urea linkage, leading to the formation of biuret (B89757) and other undesired byproducts.

The primary side reaction in urea synthesis is the formation of a biuret, which occurs when a molecule of isocyanate reacts with the N-H proton of the already-formed urea. wikipedia.orgmdpi.com This subsequent reaction creates a more complex, higher molecular weight impurity.

Primary Reaction vs. Side Reaction:

Desired Urea Formation: F-C₆H₄-CH₂-NCO + RNH₂ → F-C₆H₄-CH₂-NH-C(O)-NHR

Biuret Side Reaction: F-C₆H₄-CH₂-NH-C(O)-NHR + F-C₆H₄-CH₂-NCO → F-C₆H₄-CH₂-NH-C(O)-N(R)-C(O)-NH-CH₂-C₆H₄-F

Strategies to mitigate this and other side reactions include:

Controlled Addition: Adding the isocyanate slowly to the amine solution ensures that the isocyanate concentration remains low, favoring the primary reaction with the more nucleophilic amine over the less nucleophilic urea.

Temperature Management: As the reaction is often exothermic, maintaining a low to moderate temperature can help control the reaction rate and reduce the likelihood of side reactions.

Use of Excess Amine: Employing a slight excess of the amine reactant ensures that the isocyanate is fully consumed, preventing it from reacting with the product urea.

Formation of Carbamates and Urethanes

This compound readily reacts with alcohols and phenols to form carbamates, also known as urethanes. wikipedia.org This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. The reaction is generally slower than the reaction with amines and often requires heating or the use of a catalyst, such as a tertiary amine or an organotin compound, to proceed at a practical rate.

The synthesis of carbamates is a key transformation, as the carbamate (B1207046) linkage is a fundamental component of polyurethane polymers. wikipedia.org

General Reaction for Carbamate Formation: F-C₆H₄-CH₂-NCO + R-OH → F-C₆H₄-CH₂-NH-C(O)-OR

| Reactant (Alcohol) | Catalyst | Product |

| Methanol (CH₃OH) | Often requires catalyst | Methyl (3-fluorobenzyl)carbamate |

| Ethanol (C₂H₅OH) | (e.g., DABCO, DBTDL) | Ethyl (3-fluorobenzyl)carbamate |

| Phenol (C₆H₅OH) | or heating | Phenyl (3-fluorobenzyl)carbamate |

Cycloaddition Reactions and Heterocycle Synthesis

Beyond simple addition reactions, the isocyanate group of this compound can participate in cycloaddition reactions, serving as a valuable component for the construction of various heterocyclic frameworks. These reactions provide efficient pathways to complex molecules with potential biological activity.

Quinazolinones and their sulfur analogs, quinazolinthiones, are important classes of heterocyclic compounds with a broad range of pharmacological properties. A common synthetic route involves the reaction of an isocyanate with an ortho-substituted aniline (B41778) derivative.

For the synthesis of quinazolinones, this compound can be reacted with anthranilic acid or its esters or amides. The reaction typically proceeds in two stages:

Initial nucleophilic addition of the amino group of the anthranilic acid derivative to the isocyanate, forming an N-acylurea intermediate.

Subsequent intramolecular cyclization (condensation) of the intermediate, with the elimination of a small molecule (like water or an alcohol), to form the fused heterocyclic quinazolinone ring system. organic-chemistry.orgnih.gov

A similar strategy using 2-aminothiobenzamide as the starting material leads to the formation of the corresponding quinazolinthione framework.

The synthesis of benzoxazine (B1645224) and benzothiazine derivatives can be achieved through the reaction of this compound with 2-aminophenol (B121084) and 2-aminothiophenol, respectively. This process is an example of an addition-cyclization reaction.

The reaction mechanism involves:

The initial, highly favorable reaction of the amino group with the isocyanate to form a hydroxy- or mercapto-substituted urea intermediate.

An intramolecular cyclization step where the ortho-hydroxyl or ortho-thiol group attacks one of the carbonyl carbons of the urea moiety. This cyclization can lead to the formation of 1,3-benzoxazine-2,4-dione or 1,3-benzothiazine-2,4-dione derivatives, depending on the reaction conditions and the specific structure of the intermediate. researchgate.net

This synthetic approach provides a direct route to these important heterocyclic cores from readily available starting materials.

Multi-component Reactions (MCRs) for Complex Molecular Architectures

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Isocyanates, and their structural isomers isocyanides, are prominent reactants in this field, participating in well-known MCRs such as the Ugi and Passerini reactions. These reactions are instrumental in the rapid assembly of diverse compound libraries, a critical aspect of modern drug discovery.

Isocyanate-Based MCRs in Drug Discovery

The utility of isocyanate-based MCRs in drug discovery is well-established, providing a powerful tool for the synthesis of complex, drug-like molecules. The incorporation of fluorinated building blocks, such as this compound, is of particular interest as the presence of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.

While specific examples detailing the direct participation of this compound in prominent MCRs like the Ugi and Passerini reactions are not extensively documented in readily available literature, the principles of these reactions allow for the inclusion of a wide variety of isocyanate components. The Ugi four-component reaction (U-4CR), for instance, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org Although isocyanides are the typical fourth component, variations of the Ugi reaction can accommodate isocyanates.

The general mechanism of the Ugi reaction involves the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The isocyanide (or isocyanate) then adds to the iminium ion, followed by nucleophilic attack of the carboxylate and subsequent rearrangement to yield the final product. beilstein-journals.org The structural diversity of the resulting products is dictated by the variety of starting materials employed.

In a related context, a study on the synthesis of novel peptidomimetics utilized a Ugi reaction where one of the components was 3-fluorobenzylamine (B89504). While this is not this compound, it highlights the incorporation of the 3-fluorobenzyl moiety into complex structures through MCRs. The resulting compounds are then typically evaluated for their biological activity, for instance, as potential enzyme inhibitors or receptor modulators.

The Passerini three-component reaction, another cornerstone of isocyanide-based MCRs, combines a carboxylic acid, a carbonyl compound, and an isocyanide to generate α-acyloxy carboxamides. wikipedia.org Similar to the Ugi reaction, the scope of the Passerini reaction is broad, and the isocyanate functionality can be incorporated through strategic synthetic design. The products of these reactions often serve as scaffolds for the development of new therapeutic agents. nih.gov

The strategic inclusion of the 3-fluorobenzyl group via MCRs can be hypothesized to enhance the pharmacological profile of the resulting molecules. The fluorine atom can engage in favorable interactions with biological targets and can block sites of metabolism, thereby improving the drug-like properties of the synthesized compounds.

Chiral Derivatization Strategies for Enantiomeric Purity Determination

The determination of the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical development and asymmetric synthesis. Chiral derivatization, wherein a mixture of enantiomers is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers, is a widely used technique for this purpose. The resulting diastereomers can then be separated and quantified using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govsigmaaldrich.com

Isocyanates are effective derivatizing agents for chiral amines and alcohols due to their reactivity towards nucleophilic functional groups, leading to the formation of stable urea or carbamate linkages, respectively. The use of a chiral isocyanate as a CDA allows for the conversion of a chiral analyte into a pair of diastereomers.

While specific applications of this compound as a chiral derivatizing agent are not prominently reported, the principles of chiral derivatization suggest its potential utility. For this purpose, an enantiomerically pure form of a chiral isocyanate is required. If this compound were to be used in a chiral form (e.g., if a chiral center were present elsewhere in the molecule), it could react with a racemic amine to produce two diastereomeric ureas. These diastereomers would exhibit different physical properties, allowing for their separation and quantification by chromatography.

The general procedure for chiral derivatization of an amine with an isocyanate involves mixing the racemic amine with the chiral isocyanate, often in the presence of a non-nucleophilic base to facilitate the reaction. The resulting diastereomeric ureas can then be analyzed by HPLC, typically using a non-chiral stationary phase, as the separation is based on the different properties of the diastereomers. The relative peak areas of the two diastereomers in the chromatogram correspond to the enantiomeric ratio of the original amine.

The fluorine atom in the 3-fluorobenzyl moiety can be advantageous in this context. The presence of fluorine can enhance the detector response in certain analytical techniques, such as electron capture detection in GC or by providing a unique mass spectral fragmentation pattern in mass spectrometry (MS) coupled with chromatography. nih.gov

Applications of 3 Fluorobenzyl Isocyanate in Advanced Materials Science

Design and Synthesis of Fluorinated Polyurethanes (FPUs)

Fluorinated polyurethanes (FPUs) represent a significant class of functional materials that merge the robust mechanical properties of conventional polyurethanes with the distinct advantages conferred by fluorine, including high thermal stability, excellent chemical resistance, and unique surface properties. mdpi.com The synthesis of FPUs can be precisely controlled to yield materials with properties tailored for specific applications, ranging from high-performance elastomers to durable coatings.

Incorporation of Fluorinated Isocyanates as Hard Segments

Polyurethanes are segmented block copolymers composed of alternating soft and hard segments. nih.govgantrade.com The hard segments are typically formed by the reaction of a diisocyanate with a low-molecular-weight chain extender, such as a diol or diamine. gantrade.com These segments, rich in polar urethane (B1682113) groups, tend to self-associate through hydrogen bonding, forming ordered domains that act as physical crosslinks. nih.govresearchgate.net This microphase separation is responsible for many of the desirable mechanical properties of polyurethanes, including their strength, hardness, and elasticity. nih.govgantrade.com

The structure of the isocyanate is a critical factor that influences the properties of the hard segment and, consequently, the final polymer. mdpi.comnih.gov While diisocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) are used to build the main polymer chain, monofunctional isocyanates such as 3-Fluorobenzyl isocyanate can be employed as chain modifiers or terminators. gantrade.comresearchgate.net When introduced into the polymerization reaction, this compound reacts with a hydroxyl or amine group, effectively capping the polymer chain at that end. This allows for precise control over molecular weight and introduces a fluorinated group at the chain terminus. This terminal fluorinated moiety can then migrate to the polymer-air interface, significantly altering the surface characteristics of the material without changing its bulk properties.

Influence of Fluorine Content on Polymer Properties

The incorporation of fluorine atoms, even in small amounts, can dramatically alter the physicochemical properties of a polyurethane. The high electronegativity and low polarizability of the fluorine atom, along with the strength of the carbon-fluorine (C-F) bond, impart several key characteristics to the resulting FPU. researchgate.net

Key property enhancements due to fluorine incorporation include:

Low Surface Energy : Fluorinated segments tend to migrate to the surface of the material, creating a low-energy interface that repels both water (hydrophobicity) and oils (oleophobicity). researchgate.netmdpi.com This is a direct result of the weak intermolecular forces associated with fluorocarbon surfaces.

Thermal Stability : The high bond energy of the C-F bond contributes to the enhanced thermal and oxidative stability of the polymer backbone. mdpi.commdpi.com

Chemical Resistance : The shielding effect of the fluorine atoms protects the polymer chain from chemical attack, resulting in superior resistance to solvents, acids, and bases. mdpi.com

Mechanical Properties : The introduction of fluorine can influence the microphase separation between the hard and soft segments, which in turn affects the tensile strength, modulus, and elasticity of the polyurethane. mdpi.com For instance, the introduction of fluorine has been shown to increase the tensile strength of FPU membranes by promoting this phase separation. mdpi.com

The table below summarizes the general effects of increasing fluorine content on key polymer properties.

| Property | Effect of Increasing Fluorine Content | Scientific Rationale |

| Surface Energy | Decreases | Low polarizability and weak intermolecular forces of C-F bonds lead to reduced surface tension. researchgate.netmdpi.com |

| Contact Angle (Water/Oil) | Increases | The low surface energy results in enhanced hydrophobicity and oleophobicity. mdpi.com |

| Thermal Stability | Increases | High bond energy of the C-F bond enhances resistance to thermal degradation. mdpi.com |

| Chemical Resistance | Increases | Fluorine atoms create a protective shield around the polymer backbone, resisting chemical attack. mdpi.com |

| Glass Transition Temp. (Tg) | Can be lowered | The presence of flexible fluorinated segments can reduce the glass transition temperature. mdpi.com |

| Mechanical Strength | Can be enhanced | Fluorine incorporation can promote more distinct microphase separation, improving mechanical properties. mdpi.com |

Polyurethane Synthesis Methods

The synthesis of polyurethanes can be accomplished through several methods, with the choice depending on the desired polymer structure, properties, and processing requirements. The main approaches are the one-step, prepolymer, and semi-prepolymer methods. researchgate.net

Prepolymer Method : This is a two-stage process. In the first stage, the diisocyanate is reacted with the polyol in stoichiometric excess to form an isocyanate-terminated prepolymer. In the second stage, this prepolymer is reacted with a chain extender (e.g., a diol or diamine) to build the final high-molecular-weight polymer. mdpi.com This method allows for better control over the polymer structure and is often used for high-performance elastomers, coatings, and adhesives. This compound can be introduced after the prepolymer formation to cap the remaining isocyanate groups, thereby functionalizing the polymer with fluorinated end groups.

Semi-prepolymer Method : This method is a hybrid of the one-step and prepolymer techniques. A prepolymer is first formed by reacting the diisocyanate with a portion of the polyol. This prepolymer is then mixed with the remaining polyol and the chain extender in a second step. This approach helps to manage the reaction exotherm and viscosity, which can be advantageous in certain processing applications.

Development of Advanced Materials with Tunable Surface Properties

The ability to precisely control the surface properties of materials is crucial for a wide range of advanced applications. The incorporation of this compound into polymer structures is a key strategy for developing materials with tailored surface characteristics, particularly low surface energy. researchgate.net

Low Surface Energy Polymeric Films

The creation of low surface energy surfaces is one of the most significant outcomes of incorporating fluorine into polymers. researchgate.net Polymeric films modified with fluorinated compounds exhibit surfaces with very low wettability. Research has shown that polymeric films containing less than 4 wt% of fluorine can achieve surface energies as low as 10 mN/m. researchgate.net This phenomenon is driven by the thermodynamic preference for the low-energy fluorinated segments to migrate to the polymer-air interface, effectively creating a fluorinated surface layer.

The critical surface tension of a material is a key indicator of its wettability. Materials with lower critical surface tensions are more difficult to wet. The introduction of perfluoropolyether (PFPE) blocks into a polyurethane structure has been shown to significantly reduce its critical surface tension. mdpi.com

The table below illustrates the impact of fluorination on the surface properties of polyurethane films.

| Material | Advancing Water Contact Angle (°) | Critical Surface Tension (mN/m) |

| Control Polyurethane | 93.6° ± 3.6 | 17.19 |

| Polyurethane with 1% PFPE | 131.5° ± 8.0 | - |

| Polyurethane with 2% PFPE | 130.9° ± 5.8 | - |

| Polyurethane with 3% PFPE | 128.8° ± 5.2 | 12.54 |

| Data derived from studies on perfluoropolyether-modified polyurethanes. mdpi.com |

This data demonstrates that even small additions of fluorinated components can dramatically increase the water contact angle and lower the critical surface tension, confirming the surface-modifying effect of fluorine. mdpi.com

Applications in Coatings and Adhesives

The unique properties of fluorinated polyurethanes make them highly suitable for advanced coatings and adhesives.

In coatings , the low surface energy imparted by fluorinated segments like those from this compound leads to surfaces that are easy to clean, water-repellent, and resistant to graffiti and staining. researchgate.net These coatings are used in demanding environments where durability and resistance to weathering, chemicals, and UV radiation are required, such as in the automotive, aerospace, and architectural industries. epa.gov The ability of the fluorinated segments to migrate to the surface means that these desirable properties can be achieved without altering the bulk adhesive properties that ensure the coating adheres strongly to the substrate. researchgate.net

In adhesives , the role of fluorinated modifiers can be more complex. Polyurethane-based adhesives are valued for their strong bonding capabilities across a wide range of substrates and their excellent flexibility and heat resistance. henkel-adhesives.com By incorporating a component like this compound, it is possible to fine-tune the adhesive's surface properties. For example, in pressure-sensitive adhesives, controlling the surface energy is critical to achieving the desired balance of tack, peel, and shear strength. In other applications, creating a low-energy, non-stick surface on an otherwise strong adhesive could be beneficial for creating release liners or in biomedical applications where resistance to biofouling is necessary.

Mechanistic Understanding of Polymerization Reactions Involving Isocyanates

The polymerization of isocyanates is a multifaceted process that can proceed through various mechanisms, primarily influenced by the choice of initiator or catalyst. For this compound, the presence of an electron-withdrawing fluorine atom at the meta position on the benzyl (B1604629) group significantly impacts the reactivity of the isocyanate functionality. This section delves into the primary polymerization mechanisms applicable to isocyanates, with a specific focus on how the electronic properties of this compound would influence these pathways.

The primary mechanisms governing isocyanate polymerization are anionic, cationic, and coordination polymerization. Each of these pathways offers a distinct method for chain initiation, propagation, and, in some cases, termination, leading to polymers with varied structural characteristics.

Anionic Polymerization

Anionic polymerization is a common method for polymerizing isocyanates. The initiation step involves the attack of a nucleophile on the electrophilic carbon of the isocyanate group. This process can be initiated by a variety of nucleophiles, including organometallic compounds like n-butyllithium, sodium naphthalene, or alkali metal alkoxides. The propagation then proceeds by the sequential addition of monomer molecules to the growing anionic chain end. A key feature of anionic polymerization, when conducted under high purity conditions, is the absence of a formal termination step, leading to "living" polymers. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

For this compound, the electron-withdrawing nature of the fluorine atom (as indicated by its positive Hammett constant, σm = 0.34) increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. This suggests that the initiation of anionic polymerization could be more facile for this monomer compared to unsubstituted benzyl isocyanate. The proposed mechanism for the anionic polymerization of this compound is as follows:

Initiation: A nucleophile (Nu⁻) attacks the isocyanate carbon, forming an amide anion.

Propagation: The amide anion then attacks another monomer molecule, extending the polymer chain.

A competing reaction in the anionic polymerization of isocyanates is cyclotrimerization to form isocyanurates. This is a thermodynamically stable six-membered ring structure. The choice of initiator, solvent, and temperature can influence the competition between linear polymerization and cyclotrimerization.

| Initiator Type | Typical Examples | Expected Outcome with this compound |

| Strong Nucleophiles | n-Butyllithium, Grignard reagents | Predominantly linear polymer formation, potential for rapid reaction. |

| Weaker Nucleophiles | Sodium benzoate, Alkoxides | May favor cyclotrimerization or require higher temperatures for polymerization. |

| Electron Transfer | Sodium naphthalene | Initiation via a radical anion, leading to a "living" polymer. |

Cationic Polymerization

Cationic polymerization of isocyanates is less common compared to anionic polymerization. It is typically initiated by strong protic acids or Lewis acids. The initiation step involves the protonation or coordination of the initiator to the oxygen or nitrogen atom of the isocyanate group, generating a cationic active species. Propagation then occurs through the electrophilic attack of the growing cationic chain end on the monomer.

The electron-withdrawing fluorine atom in this compound would destabilize a positive charge on the isocyanate group, making cationic initiation more challenging. Therefore, this mechanism is generally less favorable for isocyanates with electron-withdrawing substituents.

Coordination Polymerization

Coordination polymerization utilizes transition metal catalysts, such as those from the Ziegler-Natta family or metallocene complexes, to control the polymerization process. In this mechanism, the monomer coordinates to the metal center before being inserted into the growing polymer chain. This method offers excellent control over the polymer's stereochemistry, leading to the formation of isotactic or syndiotactic polymers.

The polymerization of isocyanates via coordination catalysts often proceeds through an insertion mechanism. The precise nature of the active species and the insertion mechanism can vary depending on the specific catalyst system employed. For this compound, coordination polymerization could provide a pathway to stereoregular polymers. The interaction between the fluorine atom and the metal center of the catalyst could also influence the catalytic activity and the resulting polymer structure.

| Catalyst System | Example | Key Features |

| Ziegler-Natta | TiCl₄/Al(C₂H₅)₃ | Heterogeneous catalyst, can produce stereoregular polymers. |

| Metallocene | Cp₂TiCl₂ | Homogeneous catalyst, offers good control over polymer architecture. |

| Lanthanide-based | Ln(OR)₃ | Can exhibit high activity and stereoselectivity. |

Fluoride-Catalyzed Trimerization

An important reaction pathway for aromatic isocyanates, which can be considered a form of polymerization to a cyclic trimer, is fluoride-catalyzed trimerization. Neutral salts like Cesium Fluoride (B91410) (CsF) and Tetra-n-butylammonium Fluoride (TBAF) have been shown to be effective catalysts for the selective trimerization of aromatic isocyanates to form highly stable isocyanurate rings. This reaction proceeds under mild conditions and can be highly selective. Given that this compound is an aromatic isocyanate, this fluoride-catalyzed pathway is a relevant consideration, potentially competing with or being the primary route of reaction depending on the catalytic conditions.

Exploration of 3 Fluorobenzyl Isocyanate in Medicinal and Bioorganic Chemistry

Utilization as a Building Block for Bioactive Compounds

3-Fluorobenzyl isocyanate is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine atom. The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates. researchgate.net The presence of the isocyanate group provides a reactive handle for the facile introduction of a urea (B33335) or carbamate (B1207046) linkage, which are common motifs in biologically active compounds.

The balanced electronic and steric properties of this compound make it a versatile reagent in the synthesis of diverse molecular scaffolds. Its utility has been demonstrated in the creation of complex heterocyclic structures with potential therapeutic applications. For instance, it serves as a key intermediate in the synthesis of tricyclic diimidazo derivatives which have shown potent anticancer activity.

Synthesis of Pharmaceutically Relevant Urea Derivatives

The isocyanate functional group is a direct precursor to urea derivatives, a class of compounds with a broad spectrum of biological activities. The reaction of an isocyanate with a primary or secondary amine is a common and efficient method for the synthesis of N,N'-disubstituted ureas. beilstein-journals.org This reaction is often straightforward, proceeding under mild conditions to give the desired urea in high yield.

A general scheme for the synthesis of urea derivatives from this compound is as follows:

This straightforward synthetic route has been utilized to prepare a variety of urea derivatives with potential therapeutic applications. For example, a series of aryl urea derivatives, analogous to the anticancer drug Sorafenib, have been synthesized using various isocyanates and amines. asianpubs.org The versatility of this reaction allows for the systematic modification of the amine component to explore structure-activity relationships (SAR) and optimize biological activity.

| Reagent 1 | Reagent 2 | Product Class | Reference |

| This compound | Primary/Secondary Amine | N-(3-Fluorobenzyl)-N'-substituted urea | beilstein-journals.org |

| Aryl isocyanate | Aryl amine | Diaryl urea | asianpubs.org |

| Isocyanate | Amine | Urea derivative | nih.gov |

Precursors for Inhibitors of Biological Targets (e.g., Soluble Epoxide Hydrolase)

This compound has been specifically employed as a key building block in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy for the treatment of hypertension and inflammatory diseases. nih.gov

In the synthesis of sEH inhibitors, the this compound moiety is often incorporated to interact with specific residues in the active site of the enzyme. For instance, a series of benzohomoadamantane-based ureas were synthesized as sEH inhibitors. The synthesis involved the reaction of benzohomoadamantane amines with triphosgene (B27547) to generate the corresponding isocyanates, which were then reacted with substituted aminopiperidines to yield the final urea inhibitors. acs.org

The general synthetic approach is depicted below:

Furthermore, a series of conformationally restricted inhibitors of human sEH have been developed where N-(1-acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea was identified as a potent inhibitor. ebi.ac.uk This highlights the importance of the urea functionality, readily accessible from isocyanates, in the design of effective enzyme inhibitors.

| Target Enzyme | Inhibitor Class | Role of this compound | Key Finding | Reference |

| Soluble Epoxide Hydrolase (sEH) | Benzohomoadamantane-based ureas | Precursor to the isocyanate intermediate | Development of potent sEH inhibitors for visceral pain | acs.org |

| Soluble Epoxide Hydrolase (sEH) | Conformationally restricted ureas | Component of the final urea structure | Identification of a potent and orally bioavailable sEH inhibitor | ebi.ac.uk |

Strategies for Incorporating Fluorine into Drug Candidates via Isocyanate Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered pKa. nih.gov The use of fluorinated building blocks, such as this compound, is a common and effective approach for incorporating fluorine into a target molecule. researchgate.net

Isocyanate chemistry provides a direct method for introducing a fluorinated moiety. By reacting this compound with a nucleophile, such as an amine or alcohol, the 3-fluorobenzyl group is readily incorporated into the final product. This strategy allows for the late-stage introduction of fluorine, which can be advantageous in the drug discovery process. cas.cn

The benefits of using a fluorinated building block like this compound include:

Predictable Incorporation: The fluorine atom is introduced at a specific position in the molecule.

Synthetic Efficiency: It avoids the need for potentially harsh or low-yielding fluorination reactions at a later stage.

Access to Diverse Structures: The reactivity of the isocyanate group allows for the synthesis of a wide range of fluorinated derivatives.

Multicomponent Reaction Approaches in Drug Discovery

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of complex molecules from three or more starting materials in a single step. nih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly valuable for generating libraries of structurally diverse compounds. mdpi.com

While this compound is not directly an isocyanide, its synthetic utility is closely related. Isocyanates can be considered as precursors or analogs in the design of MCRs. For example, the isocyanate group can react with other components in a sequential one-pot process that mimics an MCR. beilstein-journals.org

A study by Wiemann and Csuk involved the synthesis of a library of α-acylamino carboxamides from natural triterpenes using an Ugi-type four-component reaction (U-4CR). In their work, various amines were used, including 3-fluorobenzyl amine, which would be derived from this compound. This highlights how building blocks related to this compound are utilized in MCRs to generate bioactive compounds. nih.gov

The general principle of an Ugi four-component reaction is shown below:

The use of fluorinated components in MCRs allows for the efficient generation of libraries of fluorinated compounds for biological screening, accelerating the drug discovery process.

Investigative Studies on Metabolic Pathways and Adduct Formation of Isocyanates

Isocyanates are reactive electrophilic compounds that can readily form covalent adducts with biological macromolecules such as proteins and DNA. acs.org This reactivity is central to their biological effects and is an important consideration in drug design and toxicology.

The metabolic fate of isocyanates can involve several pathways. One major route of detoxification is conjugation with glutathione (B108866) (GSH), mediated by glutathione S-transferases (GSTs). researchgate.net However, if the capacity of this detoxification pathway is exceeded, free isocyanate can react with nucleophilic sites on proteins and other biomolecules. researchgate.net

The formation of protein adducts by isocyanates can have significant biological consequences. For example, the binding of isocyanates to albumin has been implicated in the induction of immunological reactions. researchgate.net Studies on toluenediisocyanate (B8661334) (TDI) have shown that it forms adducts with amino acids such as valine, aspartic acid, lysine, and serine. nih.gov These adducts can serve as biomarkers for isocyanate exposure.

While specific metabolic studies on this compound are not widely reported in the provided context, the general reactivity of isocyanates suggests that it would undergo similar reactions. The electron-withdrawing fluorine atom on the benzyl (B1604629) ring may influence the reactivity of the isocyanate group and the metabolic stability of the molecule. Further studies are needed to fully elucidate the metabolic pathways and adduct-forming potential of this compound.

| Pathway/Process | Description | Potential Implication for this compound |

| Glutathione Conjugation | Detoxification pathway mediated by glutathione S-transferases. researchgate.net | A primary route for elimination. |

| Protein Adduct Formation | Covalent binding to nucleophilic amino acid residues in proteins (e.g., lysine, cysteine). researchgate.netnih.gov | Potential for immunogenicity or alteration of protein function. |

| DNA Adduct Formation | Reaction with nucleophilic sites on DNA bases. acs.org | Potential for genotoxicity. |

Future Perspectives and Emerging Research Avenues for 3 Fluorobenzyl Isocyanate

Development of Sustainable and Green Chemical Processes

The future of chemical manufacturing is intrinsically linked to the development of sustainable and green processes, and the synthesis of 3-Fluorobenzyl isocyanate is no exception. A primary goal in the production of isocyanates is the move away from hazardous reagents like phosgene (B1210022). rsc.orgrsc.org Traditional methods often involve the use of phosgene, a highly toxic gas, which raises significant safety and environmental concerns. rsc.orggoogle.com

Future research will likely focus on phosgene-free routes for the synthesis of this compound. google.comresearchgate.net These alternative pathways may include the reductive carbonylation of corresponding nitro compounds or the thermal decomposition of carbamates. universiteitleiden.nlnih.gov The development of such processes would not only enhance the safety profile of the synthesis but also align with the principles of green chemistry by reducing hazardous byproducts. google.com

Another key aspect of sustainable production is the utilization of bio-based feedstocks. biorizon.euresearchgate.net Researchers are exploring the use of renewable resources such as amino acids, carbohydrates, and lignin-based aromatics to produce isocyanates. researchgate.netmostwiedzy.pl For this compound, this could involve synthesizing the benzylamine (B48309) precursor from bio-derived sources. The integration of biomass as a starting material can significantly reduce the carbon footprint associated with the chemical's life cycle. rsc.orgresearchgate.net Furthermore, the use of flow chemistry presents a sustainable and safer method for producing isocyanates from renewable carboxylic acids by managing high-energy intermediates effectively. acs.org

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in the synthesis and subsequent reactions of isocyanates. The development of novel catalytic systems is a major research frontier aimed at improving the selectivity and efficiency of processes involving this compound.

Current research is focused on moving beyond traditional catalysts to more environmentally benign and effective alternatives. For instance, there is a significant push to develop non-tin-based catalysts for polyurethane production to mitigate the environmental toxicity associated with organotin compounds. google.comgoogle.com The catalytic activity of various metal complexes, including those of Group VIII transition metals, is being investigated for the synthesis of isocyanates from nitroaromatic compounds. researchgate.net These catalysts offer the potential for milder reaction conditions and improved yields.

For the reactions of this compound, such as its polymerization to form polyurethanes, catalyst choice is critical. Catalysts influence the reaction rates and the final properties of the polymer. poliuretanos.com.br Novel catalysts are being designed to selectively promote the desired reaction pathways, for example, the dimerization or trimerization of isocyanates, while minimizing side reactions. google.comresearchgate.net The use of specific catalysts can control the formation of uretdione, isocyanurate, biuret (B89757), or allophanate (B1242929) structures, thereby tailoring the properties of the final material. google.com

Furthermore, enzymatic and biocatalytic approaches are emerging as powerful tools for the synthesis of fluorinated compounds with high selectivity. the-innovation.orgnih.gov While still a developing area for isocyanates, the application of enzymes could offer a highly specific and efficient route to producing or modifying this compound under mild conditions.

Computational Design of Isocyanate-Based Transformations

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and designing chemical reactions. For this compound, computational methods like Density Functional Theory (DFT) offer powerful insights into reaction mechanisms, stability, and the electronic properties of molecules. nih.govresearchgate.net

DFT studies can be employed to investigate the mechanisms of catalytic processes, helping researchers to design more efficient and selective catalysts. researchgate.net For instance, computational models can elucidate the steps involved in the formation of urethanes in the presence of various catalysts, providing a basis for catalyst optimization. mdpi.com The thermal decomposition of carbamates, a key step in non-phosgene isocyanate synthesis, can also be modeled to predict reaction kinetics and optimize reactor design. mdpi.com

Moreover, computational tools are crucial for predicting the properties of materials derived from this compound. Atomistic and coarse-grained simulations can predict macroscopic properties of polymers, such as glass transition temperatures and elastic properties, based on their chemical structure. mdpi.comresearchgate.net This predictive capability accelerates the design of new materials with desired characteristics, reducing the need for extensive empirical experimentation. adhesivesmag.com The influence of the fluorine atom on the aromatic system and its interactions can be studied in detail, providing a deeper understanding of the unique properties that fluorinated compounds impart to materials. csic.esnih.govacs.org

Expanding the Scope of Fluorinated Isocyanate Applications in Emerging Technologies

The unique properties conferred by the fluorine atom—such as high thermal stability, chemical resistance, and specific electronic characteristics—make this compound a promising building block for advanced materials in a variety of emerging technologies. nih.govpageplace.de

Fluorinated polymers are already utilized in high-tech applications in the aerospace, automotive, and electronics industries due to their superior performance. nih.govresearchdive.com The incorporation of this compound into polymer backbones can lead to the development of new materials with enhanced properties. For example, it can be used to create novel coatings with low surface energy, leading to hydrophobic and self-cleaning surfaces. nih.gov

In the biomedical field, fluorinated polymers are valued for their biocompatibility and are used in medical devices and drug delivery systems. nih.govresearchgate.net The piezoelectric and ferroelectric properties of some fluorinated polymers open up possibilities for their use in sensors, actuators, and smart materials. researchgate.net this compound could be a key monomer in the synthesis of such "smart" polymers.

Furthermore, the demand for high-performance materials in sectors like telecommunications for optical fibers and in the semiconductor industry continues to grow, providing new opportunities for fluorinated polymers. researchdive.com Research into the polymerization of this compound and its copolymerization with other monomers will be crucial in unlocking its full potential in these advanced applications.

Q & A

Q. What are the standard synthetic procedures for preparing 3-fluorobenzyl isocyanate and its derivatives?

this compound is typically synthesized via reaction of 3-fluorobenzylamine with phosgene or its safer equivalents (e.g., triphosgene). A representative procedure involves:

- Step 1: Reacting 3-fluorobenzylamine with triphosgene in anhydrous dichloromethane at 0–5°C under inert atmosphere.

- Step 2: Stirring for 12 hours, followed by quenching with ice-cold water and extraction with organic solvents.

- Step 3: Purification via column chromatography or recrystallization. Yield and purity depend on stoichiometry and reaction time .

- Characterization: Confirm structure using 1H/13C-NMR (e.g., δ = 4.71 ppm for -CH2 in DMSO-d6) and IR spectroscopy (NCO stretch ~2250 cm⁻¹) .

Q. What analytical methods are most reliable for characterizing this compound?

- NMR Spectroscopy: 1H/13C-NMR in deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons and isocyanate-linked CH2 groups. For example, this compound derivatives show distinct splitting patterns for fluorinated aryl protons (J = 8.7 Hz) .

- Infrared Spectroscopy: Detect the isocyanate group (NCO) at ~2250 cm⁻¹. Secondary confirmation via carbamate or urea formation (e.g., reaction with methanol yields methyl carbamate with NH stretches at ~3300 cm⁻¹) .

- Elemental Analysis: Verify carbon, nitrogen, and fluorine content to confirm purity .

Q. How can researchers ensure safe handling of this compound in the lab?

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in fume hoods to avoid inhalation of toxic vapors.

- Storage: Store at -20°C under inert gas (argon/nitrogen) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Factorial Design: Use a 2³ factorial experiment to test variables like temperature (e.g., 0°C vs. room temperature), catalyst type (e.g., triethylamine), and solvent polarity (e.g., DCM vs. THF). Analyze impact on yield and side-product formation .

- Case Study: In a tricyclic diimidazo synthesis, extending reaction time to 12 hours increased yield to 56.5%, while higher temperatures led to decomposition .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

- Cross-Validation: Compare NMR shifts with structurally analogous compounds (e.g., 4-fluorobenzyl isocyanate derivatives show δ = 3.71 ppm for -OCH3 groups in similar imidazolone syntheses) .

- Sensitivity Analysis: Replicate experiments under varying conditions (e.g., solvent, concentration) to identify sources of discrepancy. For example, DMSO-d6 vs. CDCl3 can shift proton signals by 0.1–0.3 ppm .

Q. What advanced analytical techniques are suitable for quantifying trace isocyanate impurities?

- Indirect GC Analysis: React residual isocyanate with n-dibutylamine (n-DBA), then quantify unreacted n-DBA via GC-FID. This avoids thermal degradation of isocyanates during direct GC analysis .

- HPLC-MS: Use reverse-phase columns with UV detection at 254 nm for sensitive quantification (reporting limit: 0.02 µg) .

Q. How can computational modeling aid in predicting reactivity of this compound?

- DFT Calculations: Model reaction pathways (e.g., nucleophilic attack by amines) to predict regioselectivity and activation energies. Compare with experimental kinetics for validation .

- Molecular Dynamics: Simulate solvent effects on reaction rates (e.g., polar aprotic solvents stabilize transition states) .

Q. What strategies mitigate side reactions during urea/thiourea synthesis with this compound?

- Controlled Stoichiometry: Use a 1:1 molar ratio of isocyanate to amine to minimize oligomerization.

- Low-Temperature Reactions: Conduct reactions at -20°C to suppress hydrolysis to amines .

- Protecting Groups: Temporarily block reactive sites (e.g., -NH2) with Boc or Fmoc groups .

Methodological Notes

- Data Contradiction Analysis: When conflicting data arise (e.g., melting point variations), conduct systematic reviews of reaction conditions, solvent purity, and instrumentation calibration .

- Synthesis Reproducibility: Document exact stoichiometry, solvent grades, and drying protocols. For example, traces of water reduce yields by 20–30% in isocyanate reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.